molecular formula C17H17ClN2O3S B7700472 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzenesulfonamide

4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzenesulfonamide

Cat. No. B7700472
M. Wt: 364.8 g/mol
InChI Key: VKBUEMJCNFKPSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known as SBI-425 and is a selective inhibitor of sorting nexin 27 (SNX27).

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzenesulfonamide involves the inhibition of SNX27. SNX27 is a protein that is involved in the regulation of the trafficking of various proteins, including neurotransmitter receptors. The inhibition of SNX27 by this compound leads to an increase in the surface expression of AMPA receptors, which enhances synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to enhance the surface expression of AMPA receptors, which leads to an increase in synaptic plasticity and learning and memory. The compound has also been shown to inhibit the internalization of AMPA receptors, which leads to an increase in the number of receptors on the cell surface.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzenesulfonamide in lab experiments include its selectivity for SNX27 and its ability to enhance the surface expression of AMPA receptors. However, the limitations of using the compound include the need for careful dosing and the potential for off-target effects.

Future Directions

There are several future directions for the study of 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzenesulfonamide. One future direction is the study of the compound's potential applications in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. Another future direction is the study of the compound's potential applications in the enhancement of learning and memory. Additionally, the development of more selective inhibitors of SNX27 could lead to the development of more effective treatments for various neurological disorders.

Synthesis Methods

The synthesis of 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzenesulfonamide is a multistep process that involves the reaction of various chemicals. The synthesis method has been described in detail in a research paper published by the National Institutes of Health (NIH) in 2017. The synthesis involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-amino-3,4-dihydroisoquinoline in the presence of a base to form the intermediate product. The intermediate product is then reacted with 2-oxoethylamine hydrochloride to form the final product, this compound.

Scientific Research Applications

4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzenesulfonamide has been extensively studied for its potential applications in various fields. The compound has been found to be a selective inhibitor of SNX27, which is involved in the regulation of various physiological processes, including the trafficking of neurotransmitter receptors. The compound has been shown to enhance the surface expression of AMPA receptors, which are involved in the regulation of synaptic plasticity and learning and memory.

properties

IUPAC Name

4-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c18-15-5-7-16(8-6-15)24(22,23)19-11-17(21)20-10-9-13-3-1-2-4-14(13)12-20/h1-8,19H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBUEMJCNFKPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.